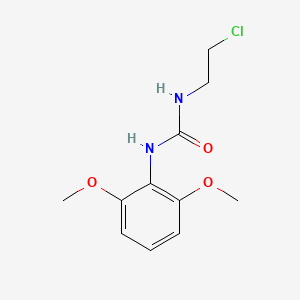
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione is an organic compound characterized by a butene backbone with phenyl groups attached to the first, second, third, and fourth carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione can be synthesized through a multi-step process involving the condensation of benzaldehyde derivatives with appropriate reagents. One common method involves the use of the Knoevenagel condensation reaction, where benzaldehyde reacts with a suitable dione precursor under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions on the phenyl rings.
Major Products Formed
Oxidation: Formation of tetraphenylquinone derivatives.
Reduction: Formation of tetraphenylbutane-1,4-diol.
Substitution: Formation of halogenated tetraphenylbut-2-ene-1,4-dione derivatives.
科学研究应用
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of luminescent materials with aggregation-induced emission properties.
Organic Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Investigated for potential biological activities and as a model compound for studying enzyme-catalyzed reactions.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
作用机制
The mechanism of action of 1,2,3,4-Tetraphenylbut-2-ene-1,4-dione involves its interaction with molecular targets through its dione and phenyl groups. The compound can participate in electron transfer reactions, forming reactive intermediates that can further react with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
相似化合物的比较
Similar Compounds
Tetraphenylethene: Similar structure but lacks the dione groups.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone ring instead of a butene backbone.
Tetraphenylbutane: Similar backbone but fully saturated without double bonds or dione groups.
Uniqueness
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione is unique due to its combination of phenyl groups and dione functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form luminescent materials makes it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
10496-80-7 |
|---|---|
分子式 |
C28H20O2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
1,2,3,4-tetraphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C28H20O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
BNSSPRIZPRPVAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


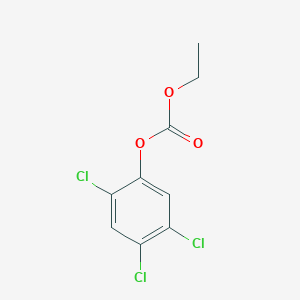
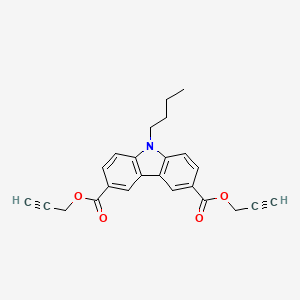
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
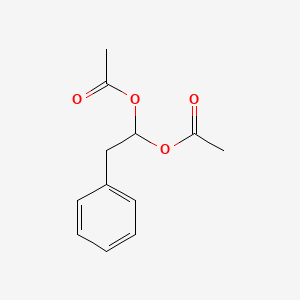
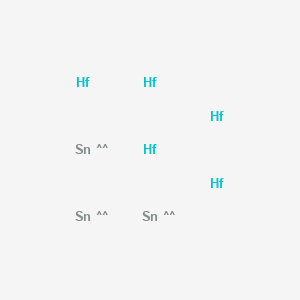
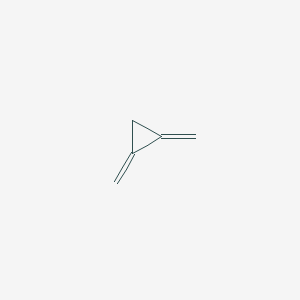
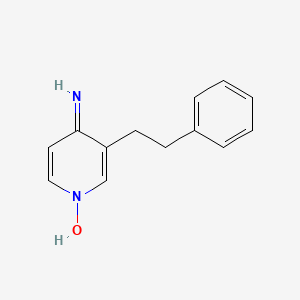
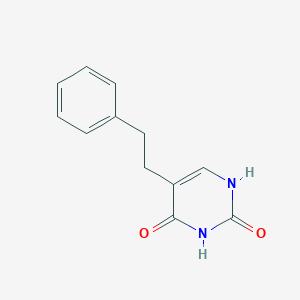
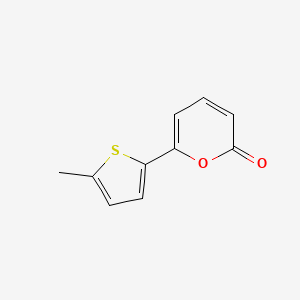

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
